molecular formula C19H40O3 B174406 1,3-Propanediol, 2-(hexadecyloxy)- CAS No. 1931-78-8

1,3-Propanediol, 2-(hexadecyloxy)-

Cat. No.: B174406
CAS No.: 1931-78-8
M. Wt: 316.5 g/mol
InChI Key: SCCPMVQRKUJKLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-(hexadecyloxy)- involves several steps. One common method starts with 1,3-benzylidene glycerol, which reacts with benzyl chloride in the presence of dry potassium hydroxide to yield 2-benzyloxy-1,3-benzylidene glycerol. This intermediate is then treated with methanolic hydrochloric acid to produce 2-benzyloxy-1,3-propanediol. The final step involves alkylation with hexadecyl bromide and potassium hydroxide, followed by catalytic hydrogenolysis to remove the benzyl group, resulting in 1,3-dihexadecyloxy-2-propanol .

Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-(hexadecyloxy)- typically involves glycerol hydrogenolysis via aqueous phase reforming. This method is preferred due to its low temperature requirement and high hydrogen yields, which make it a cost-effective and efficient process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2-(hexadecyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. As an ester product, it can participate in esterification and transesterification reactions .

Common Reagents and Conditions: Common reagents used in these reactions include hexadecyl bromide for alkylation, methanolic hydrochloric acid for hydrolysis, and palladium catalysts for hydrogenolysis . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the final product.

Major Products Formed: The major products formed from these reactions include 1,3-dihexadecyloxy-2-propanol and other 1,3-disubstituted glycerols, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. For example, it plays a key role in the regulation of intestinal stem cells and gut microbiota by facilitating optimal mTORC1 activation . Additionally, its ester structure allows it to participate in various biochemical pathways, contributing to its diverse range of applications.

Properties

IUPAC Name

2-hexadecoxypropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPMVQRKUJKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513128
Record name 2-(Hexadecyloxy)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931-78-8
Record name 2-(Hexadecyloxy)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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